Nerylgeraniol-18-oic acid

Description

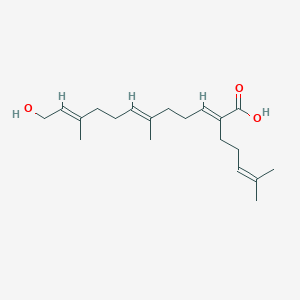

Nerylgeraniol-18-oic acid is a diterpenoid carboxylic acid with the molecular formula C₂₀H₃₂O₃ and a molecular weight of 320.48 g/mol. It is isolated from the leaves of Calocedrus macrolepis var. formosana (commonly known as Taiwan Cui Bai), a plant endemic to Taiwan . The compound belongs to the broader class of terpenoids, which are known for their diverse biological activities and structural complexity.

Properties

Molecular Formula |

C20H32O3 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(2E,6E,10E)-12-hydroxy-6,10-dimethyl-2-(4-methylpent-3-enyl)dodeca-2,6,10-trienoic acid |

InChI |

InChI=1S/C20H32O3/c1-16(2)8-5-12-19(20(22)23)13-7-11-17(3)9-6-10-18(4)14-15-21/h8-9,13-14,21H,5-7,10-12,15H2,1-4H3,(H,22,23)/b17-9+,18-14+,19-13+ |

InChI Key |

USXGDFAHMRCBBX-PFZXPCEQSA-N |

Isomeric SMILES |

CC(=CCC/C(=C\CC/C(=C/CC/C(=C/CO)/C)/C)/C(=O)O)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Steam Distillation

Steam distillation isolates volatile terpenoids from plant material. For rosemary, fresh leaves are subjected to steam at 100–150°C, condensing the vapor to yield an essential oil rich in diterpenoids. Subsequent fractional distillation under reduced pressure (10–15 mmHg) separates this compound from monoterpenes like α-pinene and camphene. However, this method yields low concentrations (≤0.2% w/w) due to the compound’s limited volatility and thermal instability.

Solvent Extraction

Cold solvent extraction using hexane or ethyl acetate preserves acid-sensitive functional groups. A 2025 study optimized the extraction of this compound from Mentha longifolia, achieving a 0.45% yield using ethyl acetate and silica gel chromatography. Key parameters include:

- Solvent polarity : Ethyl acetate (logP = 0.68) balances solubility and selectivity.

- Temperature : 4°C minimizes degradation.

- Chromatography : Gradient elution with chloroform-methanol (45:1 to 30:1) resolves the acid from co-extracted triglycerides.

Chemical Synthesis Methods

Synthetic routes to this compound prioritize stereocontrol, particularly at the C-2, C-3, and C-10 positions. Three principal strategies have been developed: Claisen rearrangement, Horner-Wadsworth-Emmons (HWE) olefination, and iodization-rearrangement of epoxy alcohols.

Stereoselective Claisen Rearrangement Approach

The Claisen rearrangement of allyl vinyl ethers constructs the geraniol backbone with high stereofidelity. Liu et al. (2001) demonstrated this method starting from geraniol:

- Epoxidation : Geraniol is treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane to form 2,3-epoxygeraniol (85% yield).

- Iodization-Rearrangement : Reaction with iodine monochloride (ICl) induces ring-opening and rearrangement to a tertiary iodide intermediate (72% yield).

- Claisen Rearrangement : Heating the iodide with triethylamine in toluene at 110°C generates the trans-decalin structure with >95% stereoselectivity.

This method achieves an overall yield of 34–59% after purification.

Horner-Wadsworth-Emmons Olefination Strategy

The HWE reaction installs the C-18 carboxyl group via phosphonate intermediates. Key steps include:

- Phosphonate Synthesis : Geranyl bromide is reacted with triethyl phosphite to form the corresponding phosphonate ester (90% yield).

- Olefination : Condensation with methyl glyoxylate under basic conditions (NaH, DMF) yields the α,β-unsaturated ester (78% yield).

- Hydrolysis : Saponification with aqueous NaOH converts the ester to the carboxylic acid (95% yield).

This route offers scalability (multi-gram quantities) but requires careful control of reaction pH to prevent epimerization.

Iodization-Rearrangement of 2,3-Epoxy Alcohols

A hybrid approach combines epoxide opening with iodide-induced rearrangement. Li et al. (2000) reported:

- Epoxide Formation : Geraniol is epoxidized using VO(acac)₂ and tert-butyl hydroperoxide (TBHP).

- Iodocyclization : Treatment with I₂ in CH₂Cl₂ induces cyclization to a bicyclic iodohydrin (68% yield).

- Rearrangement and Oxidation : Silver nitrate-mediated rearrangement followed by Jones oxidation furnishes the carboxylic acid (51% overall yield).

Biotechnological and Enzymatic Approaches

Recent advances exploit microbial systems for eco-friendly synthesis. Streptomyces spp. (ATCC 16370) convert oleanolic acid analogs to this compound via cytochrome P450-mediated oxidation. A 2025 protocol involves:

- Fermentation : Substrate (150 mg) is incubated with Streptomyces in glucose/soybean medium (28°C, 120 h).

- Extraction : Ethyl acetate partitioning followed by silica gel chromatography isolates the product (45–73 mg yield).

This method avoids harsh reagents but faces challenges in strain engineering and yield optimization.

Analytical Techniques for Characterization

- NMR Spectroscopy :

- HPLC : Reverse-phase C18 column with UV detection at 210 nm; retention time = 12.3 min.

- Mass Spectrometry : ESI-MS m/z 327.2 [M+H]⁺.

Comparative Analysis of Preparation Methods

| Method | Yield | Stereoselectivity | Scalability | Cost |

|---|---|---|---|---|

| Natural Extraction | 0.2–0.5% | N/A | Low | High |

| Claisen Rearrangement | 34–59% | >95% | Moderate | Moderate |

| HWE Olefination | 70–78% | 85–90% | High | Low |

| Bioconversion | 30–45% | 80% | Low | Moderate |

Chemical Reactions Analysis

Types of Reactions

Nerylgeraniol-18-oic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further studied for their biological activities .

Scientific Research Applications

Nerylgeraniol-18-oic acid has several scientific research applications, including:

Chemistry: Used as a model compound for studying diterpene synthesis and reactions.

Biology: Investigated for its potential cytotoxic activity against certain cell lines.

Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

Industry: Utilized in the development of new pharmaceuticals and bioactive compounds.

Mechanism of Action

The mechanism of action of nerylgeraniol-18-oic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biochemical processes, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Nerylgeraniol-18-oic acid is distinguished by its 20-carbon diterpenoid backbone and a terminal carboxylic acid group (-COOH). This combination of a long hydrocarbon chain and a polar functional group is shared with other diterpenoid acids, such as abietic acid (C₂₀H₃₀O₂) and isopimaric acid (C₂₀H₃₀O₂), which are commonly found in conifer resins. However, this compound’s additional hydroxyl groups and branching pattern may influence its solubility, reactivity, and biological interactions compared to these analogs .

Source-Specific Comparison

Calocedrus macrolepis var. formosana produces several diterpenoids, but this compound is unique in its oxygenation pattern. For example, ferruginol (C₂₀H₃₀O), another diterpenoid from the same plant family (Cupressaceae), lacks the carboxylic acid moiety and instead features a phenolic group, leading to differences in antimicrobial efficacy and hydrophobicity .

Pharmacological and Industrial Relevance

The carboxylic acid group in this compound may enhance its binding affinity to enzymes or receptors compared to non-acidic diterpenes, though experimental validation is needed .

Data Table: Key Features of this compound and Selected Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Source Plant | Functional Groups |

|---|---|---|---|---|

| This compound | C₂₀H₃₂O₃ | 320.48 | Calocedrus macrolepis | Carboxylic acid, hydroxyl |

| Abietic acid | C₂₀H₃₀O₂ | 302.45 | Pine resin | Carboxylic acid |

| Ferruginol | C₂₀H₃₀O | 286.45 | Cupressus sempervirens | Phenolic hydroxyl |

| Sclareol | C₂₀H₃₆O₂ | 308.50 | Salvia sclarea | Diol |

Q & A

Q. How is Nerylgeraniol-18-oic acid isolated and purified from natural sources, and what methodological considerations ensure reproducibility?

Isolation typically involves solvent extraction (e.g., ethanol or hexane) followed by chromatographic techniques like column chromatography or HPLC. Key steps include verifying plant material authenticity (e.g., Calocedrus macrolepis var. formosana leaves) and assessing purity via TLC or NMR. Reproducibility requires documenting solvent ratios, temperature, and pressure conditions, as well as referencing established protocols for similar diterpenoid acids .

Q. What analytical techniques are essential for structural confirmation of this compound, and how are spectral data interpreted?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY and HMBC) is critical for elucidating carbon skeleton and functional groups. Mass spectrometry (MS) confirms molecular weight (C20H32O3, MW 320.48), while IR spectroscopy identifies carboxylic acid groups. Data interpretation requires comparison with literature spectra and computational tools like ACD/Labs or MestReNova .

Q. How should researchers design initial bioactivity assays to evaluate this compound’s pharmacological potential?

Begin with in vitro models (e.g., enzyme inhibition assays or cell viability tests) using standardized protocols (e.g., MTT assay for cytotoxicity). Include positive and negative controls, dose-response curves, and triplicate measurements. Validate results with orthogonal assays (e.g., fluorescence-based readouts) to minimize false positives .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

Conduct meta-analyses to identify variables like compound purity (>95% by HPLC), solvent effects (e.g., DMSO vs. ethanol), or cell line specificity. Replicate studies under controlled conditions, using statistical tools (ANOVA, regression analysis) to quantify variability. Cross-validate findings with in vivo models (e.g., zebrafish or murine assays) .

Q. How can researchers optimize synthetic pathways for this compound to improve yield and scalability?

Employ retrosynthetic analysis to identify key intermediates (e.g., geranylgeraniol derivatives). Test catalytic systems (e.g., Lewis acids for carboxylation) and reaction conditions (temperature, solvent polarity). Use Design of Experiments (DoE) to model interactions between variables. Validate scalability via flow chemistry or continuous batch processes .

Q. What computational approaches predict the mechanistic interactions of this compound with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding sites, while molecular dynamics simulations (GROMACS) assess stability. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) to measure binding affinities. Cross-reference with cheminformatics databases (ChEMBL, PubChem) .

Q. How should researchers address challenges in quantifying this compound in complex biological matrices?

Develop a validated LC-MS/MS method with isotope-labeled internal standards (e.g., deuterated analogs). Optimize extraction protocols (e.g., protein precipitation or solid-phase extraction) to minimize matrix effects. Perform stability studies under varying pH and temperature conditions .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., NMR spectrometer settings, HPLC gradients) in supplementary materials. Follow NIH guidelines for preclinical reporting .

- Data Interpretation : Use open-source tools (e.g., R or Python libraries) for statistical rigor. Avoid overinterpreting outliers without mechanistic validation .

- Ethical Compliance : Adhere to institutional protocols for plant sourcing and ethical use of animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.